App-018

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

452782-06-8 |

|---|---|

Molecular Formula |

C114H156N24O28 |

Molecular Weight |

2310.6 g/mol |

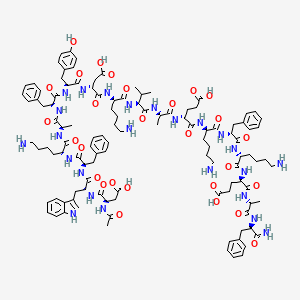

IUPAC Name |

(4R)-4-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C114H156N24O28/c1-64(2)96(114(166)123-67(5)98(150)125-83(48-50-93(143)144)105(157)126-80(41-23-27-53-117)104(156)133-86(57-71-33-15-9-16-34-71)107(159)128-79(40-22-26-52-116)103(155)130-82(47-49-92(141)142)102(154)122-65(3)99(151)131-84(97(119)149)55-69-29-11-7-12-30-69)138-106(158)81(42-24-28-54-118)129-113(165)91(62-95(147)148)137-110(162)88(59-73-43-45-75(140)46-44-73)134-109(161)85(56-70-31-13-8-14-32-70)132-100(152)66(4)121-101(153)78(39-21-25-51-115)127-108(160)87(58-72-35-17-10-18-36-72)135-111(163)89(60-74-63-120-77-38-20-19-37-76(74)77)136-112(164)90(61-94(145)146)124-68(6)139/h7-20,29-38,43-46,63-67,78-91,96,120,140H,21-28,39-42,47-62,115-118H2,1-6H3,(H2,119,149)(H,121,153)(H,122,154)(H,123,166)(H,124,139)(H,125,150)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,155)(H,131,151)(H,132,152)(H,133,156)(H,134,161)(H,135,163)(H,136,164)(H,137,162)(H,138,158)(H,141,142)(H,143,144)(H,145,146)(H,147,148)/t65-,66-,67-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-/m1/s1 |

InChI Key |

ZKKBZMXTFBAQLP-INNXVHPBSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

App-018 mechanism of action

An extensive search for "App-018" has yielded no specific information regarding a drug, compound, or therapeutic agent with this designation in publicly available scientific literature or databases. This suggests that "this compound" may be an internal project code, a very recent discovery not yet in the public domain, or a misnomer.

Consequently, it is not possible to provide a detailed technical guide or whitepaper on its mechanism of action as the foundational information is unavailable. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as a chemical name, CAS number, or trade name, to facilitate a successful literature search.

Should "this compound" be a proprietary compound, the relevant information would be held by the developing organization and would not be accessible through public searches. If the designation is a typographical error, providing the correct identifier will be necessary to proceed with a detailed analysis of its mechanism of action.

An In-depth Technical Guide on the Characterization of CNS-Active and Cardiovascular Compounds

Disclaimer: Publicly available scientific literature and databases do not contain information on the synthesis of a compound designated as "App-018." This guide presents available data on two distinct compounds, EG-018 , a synthetic cannabinoid receptor agonist, and This compound , an apolipoprotein A-I (APOA1) inhibitor, to provide relevant technical information for researchers, scientists, and drug development professionals.

Section 1: EG-018 - A Synthetic Cannabinoid Receptor Agonist

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products and human samples.[1][2] It exhibits high affinity for both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for EG-018.

Table 1: Receptor Binding Affinity of EG-018

| Receptor | Binding Affinity (Ki, nM) |

| Human CB1 | 21 |

| Human CB2 | 7 |

| Data from HEK293 cells expressing human CB1 and CB2 receptors.[1] |

Table 2: Functional Activity of EG-018

| Assay | Receptor | Potency (EC50, nM) | Efficacy |

| [35S]GTPγS Binding | Human CB1 | > THC | Weak Partial Agonist |

| [35S]GTPγS Binding | Human CB2 | Similar to THC | Similar to THC |

| Forskolin-stimulated cAMP Production | - | 40 | Similar to THC |

| Functional activity was assessed in HEK293 cells. |

Experimental Protocols

Detailed methodologies for the characterization of EG-018 are provided below.

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of EG-018 for human CB1 and CB2 receptors.

-

Method: Competition binding assays were performed using [3H]CP55,940 as the radioligand in HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the target receptor.

-

Incubate the membranes with a fixed concentration of [3H]CP55,940 and varying concentrations of EG-018.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

-

2. [35S]GTPγS Functional Assays:

-

Objective: To assess the functional activity of EG-018 at the G-protein level.

-

Method: [35S]GTPγS binding assays were conducted in membranes from HEK293 cells expressing human CB1 or CB2 receptors.

-

Procedure:

-

Pre-incubate cell membranes with GDP.

-

Add varying concentrations of EG-018 to the membranes in the presence of [35S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [35S]GTPγS to G-proteins.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

Determine EC50 and maximal efficacy (Emax) from concentration-response curves.

-

3. cAMP Production Assays:

-

Objective: To measure the effect of EG-018 on adenylyl cyclase activity.

-

Method: Inhibition of forskolin-stimulated cAMP production was measured in HEK293 cells.

-

Procedure:

-

Pre-treat HEK293 cells with varying concentrations of EG-018.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lyse the cells and measure the concentration of cAMP using a suitable assay kit (e.g., ELISA-based).

-

Calculate the EC50 value for the inhibition of cAMP production.

-

4. In Vivo Cannabimimetic Effects (Mouse Model):

-

Objective: To evaluate the in vivo effects of EG-018.

-

Method: A tetrad test was performed in mice, assessing spontaneous activity, catalepsy, hypothermia, and analgesia.

-

Procedure:

-

Administer EG-018 to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Measure spontaneous activity using activity chambers.

-

Assess catalepsy using the bar test.

-

Measure core body temperature to evaluate hypothermia.

-

Evaluate analgesia using the tail-flick or hot-plate test.

-

For antagonist studies, pre-treat animals with a selective CB1 antagonist like rimonabant before EG-018 administration.

-

Signaling Pathway

Caption: Signaling pathway of EG-018 via cannabinoid receptors.

Section 2: this compound - An Apolipoprotein A-I (APOA1) Inhibitor

This compound is identified as an apolipoprotein A-I (APOA1) inhibitor. It was initially developed by Novartis Pharma AG for the treatment of cardiovascular diseases. The development of this compound has been discontinued.

Mechanism of Action

As an APOA1 inhibitor, this compound would interfere with the function of apolipoprotein A-I, a major component of high-density lipoprotein (HDL). The therapeutic rationale for such a compound in cardiovascular disease is not immediately apparent from the available information, as APOA1 and HDL are generally considered protective against atherosclerosis. Further details on its specific mechanism and the reasons for its discontinuation are not publicly available.

Synthesis and Characterization Data

There is no publicly available information regarding the synthesis or detailed characterization of this compound.

References

App-018: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

App-018, also known as D-4F, is a synthetic peptide that mimics apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). Its potential therapeutic applications, particularly in cardiovascular diseases, have garnered significant interest within the research community. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and experimental protocols to support its investigation and development.

Core Properties of this compound

This compound is an 18-amino acid peptide composed of D-amino acids, which confers resistance to enzymatic degradation compared to its L-amino acid counterparts. This enhanced stability is a key feature for its potential oral administration.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vitro and in vivo applications. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent System | Concentration | Temperature | Method |

| Phosphate Buffered Saline (PBS) | 1.30 mg/mL | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (21.64 mM) | Room Temperature | Requires sonication |

Table 2: Qualitative Solubility and Recommended Solvents for this compound

| Solvent | Observations and Recommendations |

| Water / Aqueous Buffers | Soluble in water and can be solubilized in sterile saline[1]. For peptides with a net positive charge like this compound, dissolving in a slightly acidic solution (e.g., with a few drops of 10% - 30% acetic acid) can improve solubility if issues arise with neutral water or buffers. |

| Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO. It is important to use freshly opened, non-hygroscopic DMSO as moisture can significantly impact solubility[2]. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity[3]. |

| Acetonitrile (ACN) / Water Mixtures | Used in sample preparation for analysis, suggesting good solubility in such mixtures. |

| Ethanol / Methanol | While general peptide solubility guidelines suggest these can be used for hydrophobic peptides, specific quantitative data for this compound is not readily available. |

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Table 3: Storage and Stability of this compound

| Format | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | 3 years | Store sealed and away from moisture. |

| 4°C | 2 years | Store sealed and away from moisture. | |

| In Solvent | -80°C | 6 months | Specific solvent and concentration not detailed in the source. |

| -20°C | 1 month | Specific solvent and concentration not detailed in the source. | |

| Shipping | Room Temperature | A few days | Stable at ambient temperature for short periods. |

Potential Degradation Pathways for Peptides like this compound:

Peptides are susceptible to various degradation pathways, which can impact their biological activity. While specific degradation products for this compound have not been detailed in the reviewed literature, researchers should be aware of common peptide degradation mechanisms:

-

Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acids or bases.

-

Oxidation: Particularly affects residues such as methionine, cysteine, tryptophan, and histidine.

-

Deamidation: The removal of an amide group, commonly from asparagine and glutamine residues.

-

Racemization: Conversion of an L-amino acid to a D-amino acid or vice versa. As this compound is composed of D-amino acids, this may be less of a concern for its biological activity.

Experimental Protocols

Protocol 1: General Procedure for Solubilization of this compound

This protocol provides a general workflow for dissolving lyophilized this compound.

Workflow for solubilizing lyophilized this compound.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

References

- 1. Apolipoprotein-AI mimetic peptides D-4F and L-5F decrease hepatic inflammation and increase insulin sensitivity in C57BL/6 mice | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Bioactivity of APP-018 (D-4F): A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of APP-018, an apolipoprotein A-I (ApoA-I) mimetic peptide also known as D-4F. Developed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the cellular and molecular effects of this compound across various cell types, highlighting its therapeutic potential in cardiovascular and inflammatory diseases, as well as oncology.

Core Mechanism of Action

This compound (D-4F) is a synthetic peptide designed to mimic the biological functions of ApoA-I, the primary protein component of high-density lipoprotein (HDL). Its principal mechanism revolves around binding and removing oxidized lipids, thereby reducing oxidative stress and inflammation. The in vitro data presented herein substantiates its multifaceted atheroprotective and anti-inflammatory properties.

Quantitative In Vitro Activity of this compound (D-4F)

The following tables summarize the significant quantitative in vitro effects of this compound (D-4F) observed in various cell-based assays.

Table 1: Effects on Ovarian Cancer Cells (ID8)

| Parameter Assessed | Concentration of this compound (D-4F) | Duration | Observed Effect |

| Cell Viability | 1 or 10 µg/ml | Not Specified | Significant reduction in the number of viable cells[1] |

| Cell Proliferation (BrdU assay) | 1 or 10 µg/ml | Not Specified | Significant inhibition of proliferation[1] |

| Superoxide Levels (DHE assay) | 1 or 10 µg/ml | 1, 4, and 24 hrs | Significant decrease in superoxide levels[1] |

| Protein Carbonyl Content | Not Specified | 4 and 24 hrs | Significant decrease in protein carbonyl content[1] |

| Lipid Peroxides (TBARS assay) | Not Specified | Not Specified | Significant reduction in lipid peroxides[1] |

| GSH/GSSG Ratio | Not Specified | Not Specified | Marked increase, indicating reduced oxidative stress |

| MnSOD mRNA Expression | 1 or 10 µg/ml | 24 hrs | Significant increase in MnSOD mRNA levels |

| MnSOD Protein Expression | 1 or 10 µg/ml | 24 hrs | Significant increase in MnSOD protein levels |

Table 2: Effects on Vascular Smooth Muscle Cells (VSMCs)

| Parameter Assessed | Concentration of this compound (D-4F) | Condition | Observed Effect |

| Cell Proliferation | Dose-dependent | ox-LDL induced | Inhibition of VSMC proliferation |

| Cell Migration | Dose-dependent | ox-LDL induced | Inhibition of VSMC migration |

| Heme Oxygenase-1 (HO-1) Expression | Not Specified | Not Specified | Upregulation of HO-1 expression |

Table 3: Effects on Human Alveolar Type II Cells (A549)

| Parameter Assessed | Concentration of this compound (D-4F) | Condition | Observed Effect |

| Cell Viability | Not Specified | Influenza A infection | Increased cell viability |

| Cytokine Production | Not Specified | Influenza A infection | Suppression of virus-induced cytokine production |

| Caspase Activation | Not Specified | Influenza A infection | Suppression of caspases associated with cytokine production |

| Proinflammatory Oxidized Phospholipid Production | Not Specified | Influenza A infection | Inhibition of production |

| IFN-α and IFN-β Secretion | Not Specified | 24 and 48 hrs post-infection | Suppression of IFN-α and IFN-β activities |

| IL-6 Levels | Increasing concentrations | 48 hrs post-infection | Dose-dependent inhibition of the increase in IL-6 levels |

Table 4: Effects on Human Umbilical Vein Endothelial Cells (HUVECs)

| Parameter Assessed | Concentration of this compound (D-4F) | Condition | Observed Effect |

| Cell Viability | Not Specified | ox-LDL induced | Significant inhibition of ox-LDL-induced reduction in viability |

| Apoptosis | Not Specified | ox-LDL induced | Significant inhibition of ox-LDL-induced apoptosis |

| LDH Release | Not Specified | ox-LDL induced | Significant inhibition of ox-LDL-induced LDH release |

| Intracellular Reactive Oxygen Species | Not Specified | ox-LDL induced | Scavenging of intracellular ROS |

| Lipid Peroxide Production | Not Specified | ox-LDL induced | Suppression of lipid peroxide production |

| PEDF Expression | Not Specified | ox-LDL induced | Attenuation of ox-LDL-induced decrease in PEDF expression |

Table 5: Effects on Macrophages

| Parameter Assessed | Cell Type | Concentration of this compound (D-4F) | Duration | Observed Effect |

| Cholesterol Efflux | J774 mouse macrophages | 1, 10, 50, or 100 µg/ml | 24 hrs | Significant concentration- and time-dependent increase |

| ABCA1 mRNA and Protein Expression | J774 mouse macrophages | Dose-dependent | Not Specified | Increase in expression levels |

| Intracellular cAMP Levels | J774 mouse macrophages | Dose-dependent | Not Specified | Increase in cAMP levels |

| Alternative Activation (M2 phenotype) | THP-1 derived macrophages | 1, 5, and 10 µg/ml | Not Specified | Reduction in IL-4 induced alternative activation by 45.38%, 59.98%, and 60.10%, respectively |

| TNF-α mRNA Levels | IL-4 treated MDMs | 10 µg/ml | 48 hrs | 16% increase |

| TGF-β1 mRNA Levels | IL-4 treated MDMs | 10 µg/ml | 48 hrs | 39% decrease |

| TGF-β1 Protein Expression | IL-4 treated MDMs | 10 µg/ml | 48 hrs | 61% decrease |

Signaling Pathways and Experimental Workflows

This compound (D-4F) Signaling in Macrophages

Caption: this compound (D-4F) promotes cholesterol efflux via the cAMP-PKA-ABCA1 pathway.

This compound (D-4F) Signaling in Vascular Smooth Muscle Cells

Caption: this compound (D-4F) inhibits VSMC proliferation and migration through HO-1 upregulation.

General Experimental Workflow for In Vitro Cell-Based Assays

Caption: Generalized workflow for assessing the in vitro activity of this compound (D-4F).

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

-

Cell Culture: ID8 mouse ovarian cancer cells were cultured in appropriate media. For experiments, cells were seeded in 96-well plates and grown to 50% confluence, followed by serum starvation for 24 hours.

-

Treatment: Cells were treated with this compound (D-4F) at concentrations of 1 or 10 µg/ml.

-

Viability Assessment: The number of viable cells was determined using a standard cell counting method after treatment.

-

Proliferation Assay (BrdU Incorporation): Proliferation was measured using a BrdU incorporation assay, which quantifies DNA synthesis in proliferating cells.

Oxidative Stress Assays

-

Superoxide Measurement (DHE Assay): ID8 cells were seeded in six-well plates. Following treatment with this compound (D-4F), cells were incubated with dihydroethidium (10 µM) for 30 minutes. Fluorescence was measured to determine superoxide levels.

-

Lipid Peroxidation (TBARS Assay): Lipid peroxides in cell lysates were measured using a thiobarbituric acid reactive substances (TBARS) assay.

-

Protein Carbonyl Content: Protein oxidation was assessed by measuring the protein carbonyl content in cell lysates.

-

GSH/GSSG Ratio: The ratio of reduced (GSH) to oxidized (GSSG) glutathione was measured to evaluate the cellular redox state.

Western Blot Analysis

-

Protein Extraction: Total cell lysates from treated and untreated cells were prepared.

-

SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to nitrocellulose membranes.

-

Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., MnSOD, CuZnSOD, ABCA1, β-actin as a loading control), followed by incubation with appropriate secondary antibodies.

-

Detection: Protein bands were visualized using a suitable detection method.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells, and cDNA was synthesized using reverse transcriptase.

-

PCR Amplification: qRT-PCR was performed using specific primers for target genes (e.g., MnSOD, ABCA1) and a reference gene (e.g., cyclophilin).

-

Data Analysis: Relative mRNA expression was calculated using the comparative Ct method.

Cholesterol Efflux Assay

-

Cell Culture and Labeling: J774 mouse macrophages were cultured and labeled with a fluorescent cholesterol analog.

-

Treatment: Cells were incubated with this compound (D-4F) at various concentrations (1, 10, 50, or 100 µg/ml) for 24 hours.

-

Quantification: The amount of cholesterol effluxed from the cells into the medium was quantified.

Conclusion

The comprehensive in vitro data for this compound (D-4F) demonstrates its significant bioactivity across multiple cell types relevant to atherosclerosis, inflammation, and cancer. Its ability to modulate key signaling pathways involved in oxidative stress, cholesterol metabolism, and cellular proliferation underscores its potential as a novel therapeutic agent. This guide provides a foundational resource for further research and development of this compound and related ApoA-I mimetic peptides.

References

Preliminary Research Findings on App-018 (D-4F): A Technical Whitepaper

Introduction

App-018, also known as D-4F, is an 18-amino acid mimetic peptide of apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2] Synthesized from D-amino acids, D-4F is resistant to proteolysis, allowing for oral administration.[3] It was developed to emulate the atheroprotective functions of ApoA-I, which include promoting reverse cholesterol transport and exhibiting anti-inflammatory properties.[1][4] Although its clinical development for atherosclerosis has been discontinued, preliminary research has provided significant insights into its mechanism of action and potential therapeutic effects in cardiovascular diseases. This document serves as a technical guide summarizing the key quantitative findings, experimental protocols, and associated signaling pathways from preclinical and early clinical research on this compound (D-4F).

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative data from various studies on this compound (D-4F).

Table 1: In Vivo Efficacy Data

| Parameter | Animal Model | Treatment Details | Key Result | Reference |

|---|---|---|---|---|

| Atherosclerosis | ApoE-null Mice | 0.3 mg/mL in drinking water for 4 weeks | 43% reduction in vein graft plaque size | |

| ApoE-null Mice | 50 µg daily IP injection for 4 weeks | 42% reduction in vein graft plaque size | ||

| ApoE-null Mice | 0.3 mg/mL in drinking water for 4 weeks | 70% reduction in plaque lipid content | ||

| ApoE-null Mice | 0.3 mg/mL in drinking water for 4 weeks | 63% reduction in plaque macrophage immunoreactivity | ||

| Metabolic Effects | High-Fat Diet (HFD)-fed C57BL/6 Mice | D-4F treatment | 1.40-fold decrease in Glucose Tolerance Test (AUC) vs. HFD |

| | HFD-fed C57BL/6 Mice | D-4F treatment | 1.63-fold decrease in Insulin Tolerance Test (AUC) vs. HFD | |

Table 2: In Vitro Activity

| Assay | Cell Line | Treatment Details | Key Result | Reference |

|---|---|---|---|---|

| Cholesterol Efflux | RAW264.7 Macrophages | 1, 10, 50, 100 µg/mL D-4F for 24 hours | Significant, concentration-dependent increase in cholesterol efflux |

| Antiviral Activity | A549 Human Pneumocytes (Influenza A infected) | D-4F co-incubation | 50% reduction in viral titers at 48 hours post-infection | |

Table 3: Human Phase I Clinical Trial Data (Multiple-Dose)

| Parameter | Population | Treatment Details | Key Result | Reference |

|---|---|---|---|---|

| Pharmacokinetics (AUC) | High-Risk CHD Patients (Men) | 300 mg oral dose | Mean Plasma AUC (0-8h): 22.7 ± 19.6 ng/mLh | |

| High-Risk CHD Patients (Men) | 500 mg oral dose | Mean Plasma AUC (0-8h): 104.0 ± 60.9 ng/mLh |

| Pharmacodynamics (HII) | High-Risk CHD Patients | 300-500 mg oral dose for 13 days | ~50% reduction (halving) of HDL Inflammatory Index (HII) vs. placebo | |

Signaling Pathways and Workflows

Cholesterol Efflux via cAMP/PKA/ABCA1 Pathway

This compound (D-4F) promotes the removal of cholesterol from macrophages, a key step in reverse cholesterol transport. Research indicates this is achieved by activating the cAMP-PKA signaling pathway, which leads to the upregulation of the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from cells to lipid-poor ApoA-I or its mimetics.

Caption: D-4F mediated cholesterol efflux pathway via cAMP/PKA and ABCA1 upregulation.

Proposed Role in VEGF-Mediated Angiogenesis

Preliminary findings suggest that this compound (D-4F), in combination with Vascular Endothelial Growth Factor A (VEGFA), stimulates the expression of angiogenesis markers CD31 and endothelial nitric oxide synthase (eNOS). This process involves the activation of the ERK1/2 signaling pathway, which is a central regulator of cell proliferation and differentiation, ultimately promoting angiogenesis.

Caption: Proposed role of D-4F in potentiating VEGF-mediated angiogenesis via ERK1/2.

Experimental Workflow: In Vivo Atherosclerosis Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound (D-4F) in an animal model of atherosclerosis.

Caption: Workflow for evaluating D-4F efficacy in a murine vein graft atherosclerosis model.

Experimental Protocols

In Vivo Atherosclerosis Model in ApoE-null Mice

This protocol was used to assess the effect of D-4F on both rapidly evolving (vein graft) and established (aortic) atherosclerotic lesions.

-

Animal Model: Apolipoprotein E-null (ApoE-null) mice, 16 weeks of age.

-

Surgical Procedure: A segment of the inferior vena cava is surgically grafted into the right carotid artery. This model induces the rapid development of complex atherosclerotic plaques in the vein graft.

-

Treatment Groups:

-

Oral Control: Mice receive standard drinking water.

-

Oral D-4F: D-4F is administered in the drinking water at a concentration of 0.3 mg/mL.

-

Intraperitoneal (IP) Control: Mice receive daily IP injections of 0.9% saline (200 µL).

-

IP D-4F: Mice receive daily IP injections of D-4F (50 µg in 200 µL saline).

-

-

Duration: Treatment is administered for 4 weeks, starting immediately after the vein graft surgery.

-

Endpoint Analysis:

-

At the end of the treatment period, mice are euthanized.

-

The vein grafts and native aortas are harvested, fixed, and embedded for histological analysis.

-

Sections are stained (e.g., with Oil Red O for lipids) and analyzed via immunohistochemistry for specific markers like macrophage presence.

-

Quantitative analysis is performed using imaging software to measure plaque size, lipid content, and macrophage immunoreactivity.

-

Macrophage Cholesterol Efflux Assay

This in vitro assay measures the capacity of D-4F to promote the removal of cholesterol from macrophages.

-

Cell Line: RAW264.7 mouse macrophages.

-

Protocol:

-

Cholesterol Loading: Macrophages are incubated with radiolabeled cholesterol (e.g., ³H-cholesterol) for 24-48 hours to allow for cholesterol uptake.

-

Equilibration: Cells are washed and incubated with serum-free media for a period to allow cholesterol to equilibrate within cellular pools.

-

Treatment: The media is replaced with fresh media containing different concentrations of D-4F (e.g., 1, 10, 50, 100 µg/mL) or a control vehicle.

-

Efflux Period: Cells are incubated for a defined period (e.g., 24 hours) to allow for cholesterol efflux from the cells into the media.

-

Quantification:

-

The amount of radiolabeled cholesterol in the supernatant (media) is measured using a scintillation counter.

-

The cells are lysed, and the amount of radiolabeled cholesterol remaining in the cells is measured.

-

Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

-

-

HDL Inflammatory Index (HII) Assay

This assay was used in human clinical trials to measure the anti-inflammatory or pro-inflammatory properties of a patient's HDL.

-

Objective: To determine if HDL can inhibit the oxidation of a standardized low-density lipoprotein (LDL) in a cell-free assay.

-

Protocol:

-

Sample Collection: Blood samples are collected from subjects, and plasma is isolated.

-

Assay Components:

-

A standard human LDL preparation.

-

The subject's isolated HDL.

-

A fluorescent indicator dye that reacts with oxidized lipids.

-

-

Procedure:

-

The subject's HDL is added to the standard LDL.

-

A pro-oxidant is introduced to initiate LDL oxidation.

-

The mixture is incubated, and the generation of oxidized lipids is measured by monitoring the change in fluorescence over time.

-

-

Calculation:

-

The HDL Inflammatory Index (HII) is calculated as the ratio of the oxidation value in the presence of the subject's HDL to the oxidation value in the absence of HDL.

-

An HII value > 1.0 indicates pro-inflammatory HDL, while a value < 1.0 indicates anti-inflammatory HDL. A lower value signifies improved HDL function.

-

-

References

- 1. D-4F, an apolipoprotein A-I mimetic peptide, promotes cholesterol efflux from macrophages via ATP-binding cassette transporter A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Oral Apolipoprotein A‐I Mimetic D‐4F Lowers HDL‐Inflammatory Index in High‐Risk Patients: A First‐in‐Human Multiple‐Dose, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery of App-018

Executive Summary

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in illicit products and human samples.[1] It is an analog of JWH-018, a well-known synthetic cannabinoid, but is structurally distinct due to its carbazole core instead of an indole core.[2] EG-018 demonstrates high affinity for both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Despite its affinity, it acts as a weak partial agonist at the CB1 receptor, with lower efficacy but greater potency than THC.[1] In vivo studies in mice have shown that EG-018 can produce cannabinoid-like effects such as hypomotility, catalepsy, and hypothermia when administered intravenously.

Quantitative Data Summary

The following tables summarize the key quantitative data available for EG-018.

Table 1: Receptor Binding Affinity of EG-018

| Receptor | Binding Affinity (Ki, nM) |

| Human CB1 | 21 |

| Human CB2 | 7 |

Table 2: In Vitro Functional Activity of EG-018

| Assay | Receptor | Potency (EC50, nM) | Efficacy (% of THC) |

| [35S]GTPγS Binding | Human CB1 | > THC | < THC |

| [35S]GTPγS Binding | Human CB2 | Similar to THC | Similar to THC |

| Forskolin-stimulated cAMP inhibition | Human CB1 | 40 | Similar to THC |

Table 3: In Vivo Effects of EG-018 in Mice

| Administration Route | Dose | Effect |

| Intraperitoneal (i.p.) | 100 mg/kg | No significant effects in tetrad or drug discrimination |

| Intravenous (i.v.) | 56 mg/kg | Hypomotility, catalepsy, hypothermia |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of EG-018 for human CB1 and CB2 receptors.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors were used.

-

Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation.

-

Competition Binding Assay: Membranes were incubated with a radiolabeled cannabinoid agonist, [3H]CP55,940, and varying concentrations of EG-018.

-

Detection: The amount of bound radioligand was measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To assess the functional activity of EG-018 as a G-protein activator at CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells expressing CB1 or CB2 receptors were used.

-

Assay Buffer: Membranes were incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of EG-018.

-

Incubation: The reaction was allowed to proceed at 30°C.

-

Termination and Filtration: The reaction was stopped by rapid filtration through glass fiber filters.

-

Detection: The amount of bound [35S]GTPγS was quantified by liquid scintillation counting.

-

Data Analysis: EC50 and Emax values were determined by non-linear regression analysis.

In Vivo Cannabinoid Tetrad Assay

Objective: To evaluate the cannabimimetic effects of EG-018 in mice.

Methodology:

-

Animals: Male mice were used for the experiments.

-

Drug Administration: EG-018 was administered either intraperitoneally (i.p.) or intravenously (i.v.).

-

Tetrad Measures: The following four parameters were assessed:

-

Locomotor activity: Measured using an open-field arena.

-

Catalepsy: Assessed by the bar test.

-

Nociception: Evaluated using the tail-flick or hot-plate test.

-

Rectal temperature: Measured with a digital thermometer.

-

-

Data Analysis: The effects of EG-018 were compared to a vehicle control group.

Signaling Pathways and Experimental Workflows

EG-018 Signaling Pathway at Cannabinoid Receptors

EG-018, as a cannabinoid receptor agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon binding to CB1 or CB2 receptors, it promotes the exchange of GDP for GTP on the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors such as adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Caption: EG-018 signaling pathway at cannabinoid receptors.

In Vitro Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of EG-018.

Caption: In vitro experimental workflow for EG-018.

In Vivo Experimental Workflow

The workflow for the in vivo assessment of EG-018's cannabimimetic effects is depicted below.

Caption: In vivo experimental workflow for EG-018.

Conclusion

EG-018 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While it exhibits partial agonism at the CB1 receptor in vitro, its in vivo effects are more pronounced with intravenous administration. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic or toxicological implications. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

Unraveling "App-018": A Multifaceted Designation in Therapeutic Research

The term "App-018" appears to be a non-specific identifier, with scientific and clinical literature attributing this designation to several distinct therapeutic candidates and research tools. An in-depth review reveals at least four different investigational compounds and a category of mobile health applications, each with unique mechanisms of action and therapeutic targets. This guide provides a comprehensive overview of the available data for each entity to clarify their potential therapeutic applications for researchers, scientists, and drug development professionals.

MGC018 (Vobramitamab Duocarmazine): An Antibody-Drug Conjugate for Solid Tumors

MGC018, also known as vobramitamab duocarmazine, is an antibody-drug conjugate (ADC) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.

Mechanism of Action: MGC018 is designed to target B7-H3, a protein overexpressed on the surface of a wide range of cancer cells.[1][2][3] The ADC consists of a humanized monoclonal antibody that binds to B7-H3, linked to a potent DNA-alkylating agent called duocarmycin.[1][2] Upon binding to B7-H3 on a cancer cell, MGC018 is internalized, and the duocarmycin payload is released, leading to cell death.

Therapeutic Potential: Preclinical studies have demonstrated the potent antitumor activity of MGC018 in various cancer models, including breast, ovarian, lung, prostate, and head and neck cancers, as well as melanoma. The ADC has also shown efficacy in pediatric solid tumor models such as neuroblastoma, osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma. A key feature of MGC018 is its ability to induce "bystander killing," where the released payload can eliminate neighboring cancer cells that may not express B7-H3.

Clinical Development: MGC018 has advanced to Phase 1/2 clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with an anti-PD-1 antibody. These trials are evaluating the safety and efficacy of the drug in humans for the first time.

Experimental Protocols:

-

In Vitro Cytotoxicity Assays: The cytotoxicity of MGC018 was evaluated against B7-H3-positive human tumor cell lines. Cell viability was measured after a 5-day incubation with the ADC using systems like the IncuCyte Live-Cell Analysis System.

-

In Vivo Efficacy Studies: Antitumor activity was assessed in xenograft models of human cancers. Tumors were established in mice, which were then treated with MGC018. Tumor volume was monitored to determine the extent of tumor growth inhibition or regression.

Signaling and Action Pathway

Caption: Mechanism of action of MGC018.

This compound: An Apolipoprotein A-I (APOA1) Inhibitor for Cardiovascular Disease

Another compound identified as this compound is an inhibitor of Apolipoprotein A-I (APOA1).

Mechanism of Action: This compound was investigated for its role in cardiovascular diseases. Preclinical studies explored its effects in the context of hypercholesterolemia and myocardial infarction. The research focused on the interplay between an ApoA-I mimetic peptide (D-4F), vascular endothelial growth factor (VEGF), and HDL's proinflammatory properties in animal models.

Therapeutic Potential and Status: The development of this compound as an APOA1 inhibitor was discontinued. The available research suggests it was part of investigations into angiogenesis and cardiac function in the context of high cholesterol.

EG-018: A Synthetic Cannabinoid Receptor Agonist

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been studied for its pharmacological effects.

Mechanism of Action: EG-018 binds to and activates both CB1 and CB2 cannabinoid receptors. It has a high affinity for both receptors, though it acts as a weak partial agonist at the CB1 receptor. Its activity includes the inhibition of forskolin-stimulated cAMP production.

Pharmacological Effects: In vivo studies in mice have shown that intravenous administration of EG-018 can induce cannabimimetic effects such as hypomotility, catalepsy, and hypothermia. However, when administered intraperitoneally, it did not produce significant effects, suggesting limited brain receptor occupancy via this route.

Quantitative Data Summary

| Parameter | Value | Receptor |

| Binding Affinity (Ki) | 21 nM | Human CB1 |

| Binding Affinity (Ki) | 7 nM | Human CB2 |

ADL-018: A Biosimilar to Omalizumab (Xolair®)

ADL-018 is identified as a proposed biosimilar to omalizumab (Xolair®).

Therapeutic Application: This product is being developed for the treatment of Chronic Idiopathic/Spontaneous Urticaria. Omalizumab is a monoclonal antibody that targets and inhibits free IgE, playing a crucial role in allergic responses.

Clinical Development: A Phase 3 clinical trial for ADL-018 has reported positive topline results, demonstrating therapeutic equivalence and comparable safety to Xolair®. The study's primary endpoint was the change in weekly itch severity score at 12 weeks. A Biologics License Application (BLA) is planned for the fourth quarter of 2025.

"App" as a Mobile Application in Healthcare

The search for "this compound" also returned results related to mobile health applications used in clinical settings. These are software applications designed for patient monitoring and support.

-

Symptom Monitoring in Cancer Patients: A pilot study investigated the feasibility of a mobile app for cancer patients to monitor and track side effects of systemic anti-neoplastic treatments.

-

Psychological Support for Leukemia Patients: A randomized clinical trial tested a psychological mobile app called DREAMLAND for patients with newly diagnosed acute myeloid leukemia undergoing intensive chemotherapy. The app was found to be feasible and potentially beneficial for quality of life, mood, and symptom burden.

-

Substance Use Disorders: Umbrella reviews have assessed the therapeutic content and effectiveness of mobile phone applications for substance use disorders, with some evidence supporting their use for delivering cognitive behavioral therapy and contingency management.

Due to the varied nature of the entities identified as "this compound," researchers and professionals are advised to specify the full compound name (e.g., MGC018) or therapeutic area of interest to access the correct and relevant data for their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of the investigational B7-H3 antibody-drug conjugate, vobramitamab duocarmazine, in preclinical models of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 1/2, First-in-Human, Open-Label, Dose-Escalation Study of MGC018 (Anti–B7-H3 Antibody Drug Conjugate) Alone and in Combination with MGA012 (Anti–PD-1 Antibody) in Patients with Advanced Solid Tumors (MGC018-01) | Inova [inova.org]

Methodological & Application

Application Protocol: App-018 (Apolipoprotein A-I Mimetic Peptide) in Endothelial Cell Culture

For Research Use Only.

Introduction

App-018 is an 18-amino-acid peptide that mimics the structure and function of apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL). This mimetic peptide, also known as D-4F, is synthesized from D-amino acids to resist enzymatic degradation.[1][2] this compound has demonstrated significant potential in modulating inflammatory responses and restoring the pro-angiogenic functions of endothelial cells, particularly in disease states like hypercholesterolemia.[2]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its signaling is often impaired in disease. This compound has been shown to restore VEGF-induced angiogenesis by activating downstream signaling pathways, including the ERK1/2 pathway.[2] This document provides detailed protocols for studying the effects of this compound on endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.

Data Summary

The following tables summarize the quantitative effects of this compound (D-4F) on human aortic endothelial cells (HAECs).

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Treatment Concentration (µg/mL) | Cell Proliferation (% of Control) |

| 0 (Control) | 100% |

| 10 | Increased |

| 25 | Increased |

| 50 | 121% (Peak Effect)[3] |

| 100 | Decreased from peak |

Data adapted from studies on HAEC proliferation, where 50 µg/mL was identified as the optimal concentration for promoting cell growth.

Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)

| Treatment | Wound Closure (% of Control) |

| Control | 100% |

| This compound (50 µg/mL) | 151% |

| VEGF (Positive Control) | Increased |

Data represents the increased migration of HAECs into a wound area after treatment with this compound.

Table 3: Effect of this compound on Endothelial Cell Migration (Transwell Assay)

| Treatment | Migrated Cells (% of Control) |

| Control | 100% |

| This compound (50 µg/mL) | 117% |

Data shows the increase in HAEC migration through a transwell membrane towards a chemoattractant, further confirming the pro-migratory effect of this compound.

Signaling Pathway

The pro-angiogenic effects of this compound are linked to its ability to modulate the VEGF signaling cascade. VEGF binding to its receptor, VEGFR2, on endothelial cells triggers a series of intracellular events, including the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and migration.

Experimental Protocols

General Cell Culture and Maintenance

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are recommended for these assays.

-

Culture Medium: Endothelial Cell Growth Medium (EGM) supplemented with 2% FBS, hydrocortisone, hFGF, R3-IGF-1, ascorbic acid, hEGF, GA-1000, and heparin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA for detachment and neutralize with trypsin neutralizer solution.

Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Endothelial cells (HUVECs or HAECs)

-

96-well plates

-

Complete EGM

-

This compound (D-4F) stock solution (in sterile water or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete EGM.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete EGM to achieve final concentrations (e.g., 0, 10, 25, 50, 100 µg/mL). Remove the old medium from the wells and add 100 µL of the this compound containing medium. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.

Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells.

Materials:

-

Endothelial cells

-

6-well or 12-well plates

-

P200 pipette tips or a cell-scratch instrument

-

Complete EGM

-

This compound stock solution

Procedure:

-

Cell Seeding: Seed endothelial cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile P200 pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the desired concentration of this compound (e.g., 50 µg/mL) or a vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.

-

Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Endothelial cells

-

96-well plates

-

Basement Membrane Matrix (e.g., Matrigel®)

-

Serum-free endothelial cell basal medium (EBM)

-

This compound stock solution

-

Calcein AM (optional, for fluorescence imaging)

Procedure:

-

Plate Coating: Thaw the Basement Membrane Matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate.

-

Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Harvest endothelial cells and resuspend them in serum-free EBM at a concentration of 2.5 x 10^5 cells/mL.

-

Treatment: Prepare a cell suspension containing the desired concentration of this compound (e.g., 50 µg/mL) or a vehicle control.

-

Cell Seeding: Carefully add 100 µL of the cell suspension onto the solidified matrix in each well.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

-

Imaging: Visualize and capture images of the tube-like structures using an inverted microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging with a fluorescence microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

References

- 1. Apolipoprotein-AI mimetic peptides D-4F and L-5F decrease hepatic inflammation and increase insulin sensitivity in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apolipoprotein A-I Mimetic Peptide Restores VEGF-induced Angiogenesis in Hypercholesterolemic Ischemic Heart by Reducing HDL Proinflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apolipoprotein A-1 mimetic peptide 4F promotes endothelial repairing and compromises reendothelialization impaired by oxidized HDL through SR-B1 - PMC [pmc.ncbi.nlm.nih.gov]

MGC018: An Anti-B7-H3 Antibody-Drug Conjugate for Solid Tumor Models

Due to the ambiguity of the designation "App-018," this document provides detailed application notes and protocols for three potential candidates identified in publicly available scientific literature that bear similar names: MGC018 , an antibody-drug conjugate for solid tumors; EG-018 , a synthetic cannabinoid receptor agonist; and This compound , a discontinued apolipoprotein A-I stimulant from Novartis. Researchers should verify the specific compound of interest to ensure the appropriate protocol is selected.

Application Note: MGC018 is a preclinical antibody-drug conjugate (ADC) that targets B7-H3, a protein overexpressed on various solid cancers.[1][2][3][4] The ADC consists of a humanized anti-B7-H3 antibody linked to the duocarmycin payload, vc-seco-DUBA, which induces DNA damage and cell death.[3] MGC018 is effective in reducing tumor growth in xenograft models of breast, ovarian, lung, and melanoma cancers and has demonstrated a favorable pharmacokinetic and safety profile in cynomolgus monkeys. Its mechanism includes direct cytotoxicity to B7-H3-positive tumor cells and a "bystander effect" that kills adjacent B7-H3-negative cells.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Single-Dose MGC018 in Xenograft Models

| Xenograft Model | Mouse Strain | MGC018 Dose (mg/kg) | Tumor Volume Reduction (%) | Complete Regressions |

|---|---|---|---|---|

| MDA-MB-468 (Breast) | CD-1 nude | 6 | 98 | 4/5 |

| MDA-MB-468 (Breast) | CD-1 nude | 3 | 44 | 1/5 |

| A375.S2 (Melanoma) | CD-1 nude | 3 | 99 | 6/7 |

| A375.S2 (Melanoma) | CD-1 nude | 1 | 84 | Not Specified |

| Calu-6 (Lung) | CD-1 nude | 10 | 91 | Not Specified |

| Calu-6 (Lung) | CD-1 nude | 6 | 84 | Not Specified |

| Calu-6 (Lung) | CD-1 nude | 3 | 72 | Not Specified |

| Calu-6 (Lung) | SCID/CES1c KO | 10 | 100 | 5/6 |

| Calu-6 (Lung) | SCID/CES1c KO | 6 | 97 | Not Specified |

| Calu-6 (Lung) | SCID/CES1c KO | 3 | 79 | Not Specified |

Data compiled from preclinical studies.

Table 2: In Vivo Efficacy of Repeat-Dose (QW×4) MGC018 in Xenograft Models

| Xenograft Model | Mouse Strain | MGC018 Dose (mg/kg) | Tumor Volume Reduction (%) | Complete Regressions |

|---|---|---|---|---|

| MDA-MB-468 (Breast) | CD-1 nude | 1 | 98 | 7/7 |

| MDA-MB-468 (Breast) | CD-1 nude | 0.3 | 60 | 3/7 |

| PA-1 (Ovarian) | CD-1 nude | 1 | 93 | 2/7 |

| PA-1 (Ovarian) | CD-1 nude | 0.3 | 62 | Not Specified |

Data compiled from preclinical studies.

Experimental Protocols

1. Cell Line-Derived Xenograft (CDX) Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of MGC018 in mice bearing human tumor xenografts.

-

Animal Models: Female CD-1 nude (Crl:CD1-Foxn1nu) or SCID/CES1c KO mice, 5-7 weeks old.

-

Tumor Implantation:

-

Harvest human tumor cells (e.g., MDA-MB-468, Calu-6, PA-1) during logarithmic growth phase.

-

Resuspend 5 x 10^6 cells in a 1:1 mixture of culture medium and Matrigel.

-

Subcutaneously or orthotopically inject the cell suspension into the flank or relevant tissue of the mice.

-

-

Treatment:

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Prepare MGC018 and a control ADC in a sterile vehicle for injection.

-

Administer MGC018 intravenously (IV) as a single dose or in a repeat-dose schedule (e.g., once weekly for four weeks, QW×4). Doses can range from 0.3 to 10 mg/kg.

-

-

Endpoints:

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize animals and excise tumors for further analysis if required.

-

2. Patient-Derived Xenograft (PDX) Efficacy Studies

-

Objective: To assess MGC018 efficacy in a model that more closely recapitulates human tumor heterogeneity.

-

Animal Models: Female Athymic Nude-Foxn1nu or male NOG mice.

-

Tumor Implantation: Implant patient-derived tumor fragments subcutaneously into the mice.

-

Treatment and Endpoint Analysis: Follow the same procedures for treatment and endpoint analysis as described for CDX models.

Visualizations

Caption: Mechanism of action for MGC018 ADC in the tumor microenvironment.

Caption: Experimental workflow for MGC018 in vivo xenograft studies.

EG-018: A Synthetic Cannabinoid Receptor Agonist

Application Note: EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that binds with high affinity to both human CB1 (Ki = 21 nM) and CB2 (Ki = 7 nM) receptors. Unlike typical SCRAs, it behaves as a weak partial agonist at the CB1 receptor. In vivo studies in mice are designed to assess its cannabimimetic effects, which are characteristic of cannabinoid compounds and are evaluated using a battery of behavioral tests known as the cannabinoid tetrad.

Quantitative Data Summary

Table 3: In Vitro Binding and Functional Activity of EG-018

| Parameter | Receptor | Value |

|---|---|---|

| Binding Affinity (Ki) | hCB1 | 21 nM |

| Binding Affinity (Ki) | hCB2 | 7 nM |

| [³⁵S]GTPγS Binding | hCB1 | Weak partial agonist (lower efficacy, greater potency than THC) |

| [³⁵S]GTPγS Binding | hCB2 | Similar potency and efficacy to THC |

Data compiled from in vitro pharmacological evaluations.

Table 4: In Vivo Effects of EG-018 in Mice

| Administration Route | Dose (mg/kg) | Test | Result |

|---|---|---|---|

| Intraperitoneal (i.p.) | Up to 100 | Cannabinoid Tetrad & Drug Discrimination | No significant effects observed. |

| Intravenous (i.v.) | 56 | Locomotor Activity | Hypomotility observed. |

| Intravenous (i.v.) | 56 | Catalepsy | Catalepsy observed (blocked by rimonabant). |

| Intravenous (i.v.) | 56 | Body Temperature | Hypothermia observed. |

Data compiled from in vivo studies in male ICR mice.

Experimental Protocols

1. Cannabinoid Tetrad Assay

-

Objective: To assess the cannabimimetic effects of EG-018 by measuring locomotor activity, catalepsy, antinociception, and body temperature.

-

Animal Model: Drug-naïve male ICR mice (31-34g).

-

Drug Preparation:

-

Dissolve EG-018 in a vehicle of 7.8% Polysorbate 80 and 92.2% sterile saline.

-

Administer at a volume of 10 ml/kg.

-

-

Procedure:

-

Administration: Administer EG-018 via intravenous (i.v.) injection at a probe dose of 56 mg/kg. Intraperitoneal (i.p.) administration has been shown to be ineffective. For antagonist studies, pre-treat with the CB1 antagonist rimonabant (3 mg/kg, i.v.) 10 minutes prior to EG-018 administration.

-

Locomotor Activity: 5 minutes post-injection, place the mouse in a locomotor activity chamber and record beam breaks for a set duration (e.g., 10 minutes) to quantify movement.

-

Catalepsy: 25 minutes post-injection, place the mouse's forepaws on a horizontal bar (e.g., 5.5 cm high). Record the time the mouse remains in this position, up to a maximum of 60 seconds.

-

Body Temperature: Measure rectal temperature using a digital thermometer at a set time point post-injection (e.g., 30 minutes).

-

Antinociception (Tail-flick or Hot Plate Test): Assess the analgesic effects by measuring the latency to withdraw the tail from a radiant heat source or to lick a paw on a heated surface.

-

Visualizations

Caption: Simplified signaling pathway of EG-018 at the CB1 receptor.

Caption: Experimental workflow for the cannabinoid tetrad assay with EG-018.

This compound (Novartis): An Apolipoprotein A-I Stimulant

Application Note: this compound was developed by Novartis as an apolipoprotein A-I (ApoA-I) stimulant for cardiovascular therapies. The development of this specific compound has been discontinued. While detailed in vivo protocols for "this compound" are not publicly available, research on other ApoA-I mimetic peptides provides a general framework for how such a compound might be tested in vivo. ApoA-I and its mimetics are studied for their anti-atherogenic, anti-inflammatory, and antioxidant properties. In vivo models typically involve mice genetically predisposed to atherosclerosis or cancer models where inflammation is a key factor.

General Experimental Protocols for ApoA-I Mimetics

1. Atherosclerosis Mouse Models

-

Objective: To evaluate the ability of an ApoA-I mimetic to inhibit the formation of atherosclerotic lesions.

-

Animal Models: Apolipoprotein E-null (ApoE-null) mice or low-density lipoprotein receptor-null (LDLR-null) mice, which readily develop atherosclerosis, especially on a high-fat diet.

-

Treatment: Peptides are often administered daily via intraperitoneal injection or multiple times per week via retro-orbital or other intravenous routes for several weeks.

-

Endpoints:

-

Quantification of atherosclerotic lesion area in the aorta (en face analysis).

-

Measurement of plasma lipid profiles (total cholesterol, HDL, LDL).

-

Analysis of inflammatory markers in plasma (e.g., serum amyloid A).

-

2. Ovarian Cancer Mouse Models

-

Objective: To investigate the anti-tumorigenic properties of ApoA-I mimetics.

-

Animal Model: Immunocompetent mice injected with a murine ovarian cancer cell line (e.g., ID8).

-

Treatment: Daily intraperitoneal injections of the ApoA-I mimetic peptide.

-

Endpoints:

-

Tumor incidence and weight at the end of the study.

-

Levels of bioactive lipids like lysophosphatidic acid (LPA) in the serum.

-

Analysis of inflammatory and proliferative markers in tumor tissue.

-

Visualizations

Caption: General mechanism of action for ApoA-I mimetic peptides.

References

App-018: Application Notes and Protocols for Preclinical and Clinical Research

For research, scientific, and drug development purposes only.

Introduction

App-018 (also known as D-4F) is a synthetic peptide composed of 18 D-amino acids designed to mimic the function of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1] this compound has been investigated for its potential therapeutic role in cardiovascular diseases, primarily due to its ability to enhance the anti-inflammatory properties of HDL.[1][2] Preclinical and early clinical studies have explored its utility in atherosclerosis.[3][4] Development of this compound was discontinued after Phase I clinical trials due to low bioavailability. These notes provide a summary of the available data on the dosage and administration of this compound.

Mechanism of Action

This compound is an apolipoprotein A-I mimetic. It is believed to exert its effects by associating with HDL and promoting the removal of cholesterol from peripheral tissues, a process known as reverse cholesterol transport. Additionally, this compound has been shown to improve the anti-inflammatory function of HDL.

Quantitative Data Summary

The following tables summarize the dosage and administration details from preclinical and clinical studies of this compound.

Table 1: Preclinical Studies of this compound

| Animal Model | Administration Route | Key Findings | Reference |

| LDL receptor-deficient mice | Oral | Reduced aortic root lesion areas. | |

| Apolipoprotein E-null mice | Oral | Reduced aortic root lesions, increased preβ-HDL levels, and enhanced HDL anti-inflammatory activity. | |

| Apolipoprotein E-null mice | Oral (with statin) | Regression of lesions in the aortic root and entire aorta. | |

| Apolipoprotein E-null mice | Oral or Intraperitoneal (without statin) | Did not inhibit the progression of established lesions. |

Table 2: Phase I Clinical Trial of this compound

| Parameter | Details |

| Study Population | 50 patients with coronary artery disease (CAD). |

| Dosage Groups | 30 mg, 100 mg, 300 mg, 500 mg, and placebo. |

| Administration Route | Single oral dose. |

| Pharmacokinetics | Low plasma levels, suggesting limited bioavailability. |

| Pharmacodynamics | The two highest doses (300 mg and 500 mg) were associated with increased anti-inflammatory activity of patient-derived HDL. |

| Safety | The single oral dose was reported to be safe and well-tolerated at all concentrations. |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available due to the discontinuation of its development. The following are summaries of the methodologies based on published literature.

Preclinical Evaluation in Murine Models

-

Animal Models : LDL receptor-deficient or apolipoprotein E-null mice were used as established models of atherosclerosis.

-

Drug Administration : this compound was administered orally. In some studies, it was co-administered with a statin.

-

Efficacy Assessment : The primary endpoint was the reduction in atherosclerotic lesion area, typically measured in the aortic root.

-

Biomarker Analysis : Plasma levels of HDL, particularly preβ-HDL, were measured. The anti-inflammatory activity of HDL was also assessed.

Phase I Clinical Trial Protocol Summary

The following diagram outlines the probable workflow of the Phase I clinical trial based on the available information.

Conclusion

This compound demonstrated promising preclinical activity as an apoA-I mimetic, leading to reduced atherosclerosis in animal models. However, its clinical development was halted due to low oral bioavailability in a Phase I trial. While higher doses did show a pharmacodynamic effect on HDL's anti-inflammatory properties, the limited exposure likely prevented further development. The information presented here is intended to serve as a reference for researchers interested in the field of apoA-I mimetics and HDL-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-inflammatory peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. Apolipoprotein A-I and its mimetics for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIOCELL | Free Full-Text | High density lipoprotein as a therapeutic target: Focus on its functionality [techscience.com]

Application Note: App-018 in ERK1/2 Signaling Pathway Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK1/2 pathway is implicated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention. App-018 is a novel small molecule inhibitor designed to specifically target components of the ERK1/2 signaling pathway, offering a valuable tool for both basic research and drug development. This document provides a comprehensive overview of this compound's application in studying the ERK1/2 pathway, including its biochemical and cellular activity, along with detailed protocols for its use in key experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relation to the ERK1/2 signaling pathway.

Table 1: In Vitro Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) |

| MEK1 Kinase | Kinase Assay | 15.2 |

| MEK2 Kinase | Kinase Assay | 20.5 |

| ERK1 Kinase | Kinase Assay | > 10,000 |

| ERK2 Kinase | Kinase Assay | > 10,000 |

| B-Raf Kinase | Kinase Assay | > 10,000 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | EC50 (nM) |

| HeLa | p-ERK1/2 Inhibition | Western Blot | 45.8 |

| A375 | Cell Proliferation | MTT Assay | 75.3 |

| MCF-7 | Apoptosis Induction | Caspase-3/7 Assay | 150.2 |

Signaling Pathway Diagram

The following diagram illustrates the canonical ERK1/2 signaling pathway and the point of intervention for this compound.

Caption: The ERK1/2 signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 Inhibition

This protocol details the methodology to assess the inhibitory effect of this compound on ERK1/2 phosphorylation in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Epidermal Growth Factor (EGF)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours in serum-free DMEM.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 10 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells with 100 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p-ERK1/2, anti-ERK1/2, and anti-GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize p-ERK1/2 levels to total ERK1/2 and the loading control (GAPDH).

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the Western Blot protocol.

Caption: Workflow for assessing p-ERK1/2 inhibition by this compound via Western Blot.

Disclaimer

The information provided in this document is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

Application Notes and Protocols for the Preparation of App-018 Stock Solutions

For Research Use Only

Introduction

App-018 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in research settings.

General Properties of this compound

A summary of the key properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Notes |

| Molecular Weight | 450.5 g/mol | Essential for calculating molar concentrations. |

| Appearance | White to off-white solid | |

| Purity (by HPLC) | >98% | Recommended for reliable experimental results. |

| Solubility | Soluble in DMSO at 100 mM | Critical for stock solution preparation. |

| Storage Conditions | Store at -20°C, protect from light. | Long-term stability is dependent on proper storage.[1] |

Hypothetical Mechanism of Action

This compound is a potent and selective inhibitor of the hypothetical "Kinase-X" signaling pathway, which is implicated in cellular proliferation. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the downstream phosphorylation of "Protein-Y," thereby inhibiting the activation of transcription factors responsible for cell cycle progression.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile 1.5 mL microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = [Desired Concentration (mM)] * [Final Volume (mL)] * [Molecular Weight ( g/mol )] * (1/1000) * 1000

Example for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM * 1 mL * 450.5 g/mol * (1/1000) = 4.505 mg

-

Weigh the this compound powder:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated mass (e.g., 4.505 mg) of this compound powder into the tared tube.

-

-

Dissolve the compound:

-

Add the appropriate volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM stock from 4.505 mg).

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[1]

-

Gentle warming in a 37°C water bath may be necessary for some compounds, but always check for temperature sensitivity.[1]

-

-

Aliquot and store:

Summary of Stock Solution Parameters:

| Parameter | Recommendation | Notes |

| Stock Solution Concentration | 10 mM | A common starting concentration for many in vitro assays. |

| Solvent | DMSO | Ensure it is compatible with your experimental system. |

| Working Concentration Range | 1 nM - 10 µM | This should be determined empirically for each specific assay. |

| Final DMSO Concentration in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments. |

| Stock Solution Stability | 6 months at -20°C | Avoid repeated freeze-thaw cycles. Discard if precipitation is observed. |

Preparation of Working Dilutions

It is recommended to prepare intermediate dilutions in DMSO before making the final dilution in your aqueous experimental buffer or cell culture medium to prevent precipitation.

Procedure for Serial Dilutions:

-

Thaw a single aliquot of the 10 mM this compound stock solution.

-